molecular formula C19H23ClN4O B2512176 2-(4-chlorophenyl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide CAS No. 2034206-55-6

2-(4-chlorophenyl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide

Cat. No.: B2512176
CAS No.: 2034206-55-6
M. Wt: 358.87
InChI Key: VOUGZRFZFFQVIB-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide, also known as CPP-115, is a chemical compound that belongs to the family of acetamides. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability and the maintenance of homeostasis in the central nervous system. The inhibition of GABA transaminase by CPP-115 leads to an increase in the concentration of GABA in the brain, which can have a variety of effects on neuronal function and behavior.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazole and Thiazole Derivatives : Research has shown the synthesis of novel pyrazole and thiazole derivatives, utilizing structures related to the compound . These syntheses contribute to the exploration of new chemical entities with potential biological activities (Arafat et al., 2022).

  • Synthesis of N-Substituted Acetamide Derivatives : A study reported the synthesis of acetamide derivatives bearing structures similar to the compound, highlighting their potential for further biological applications (Iqbal et al., 2017).

Biological Applications

  • Antibacterial Potential : Some synthesized compounds related to "2-(4-chlorophenyl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide" have demonstrated moderate antibacterial properties, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).

  • Anticholinesterase Agents : Pyrazoline derivatives, similar to the compound , have been synthesized and evaluated for their anticholinesterase effects, which are relevant in the treatment of neurodegenerative disorders (Altıntop, 2020).

  • Anticancer Activity : Some derivatives have shown potential as anticancer agents. Specifically, pyrazole derivatives have been synthesized and evaluated for their inhibitory effects on cancer cell growth (Hafez et al., 2016).

  • Nonlinear Optical Properties : Investigations into the nonlinear optical properties of crystalline acetamides, which include structures related to the compound, have identified their potential applications in photonic devices (Castro et al., 2017).

Molecular Studies

  • Molecular Docking Studies : Various compounds structurally related to "this compound" have undergone molecular docking studies to assess their interaction with biological targets, which is crucial for the development of new therapeutic agents (Shim et al., 2002).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c20-15-5-1-13(2-6-15)11-19(25)21-16-7-9-24(10-8-16)18-12-17(22-23-18)14-3-4-14/h1-2,5-6,12,14,16H,3-4,7-11H2,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUGZRFZFFQVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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